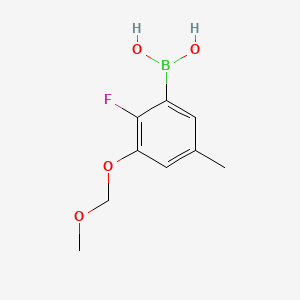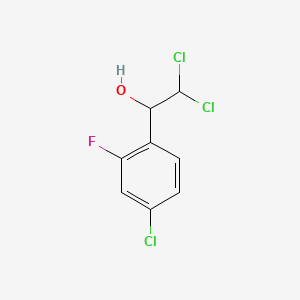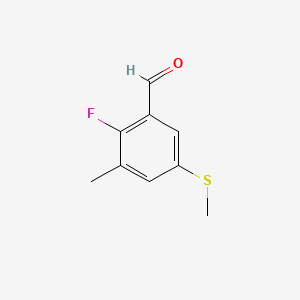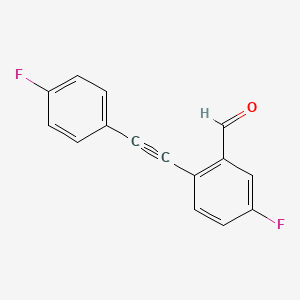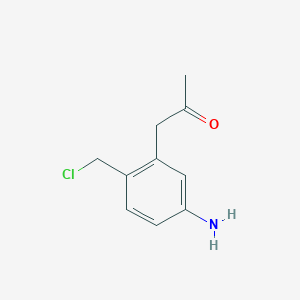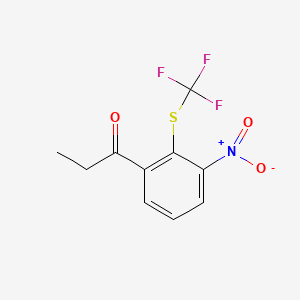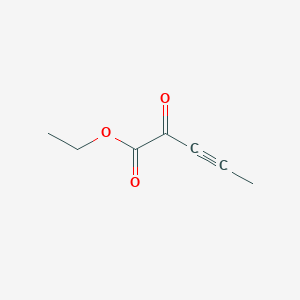
Ethyl 2-oxopent-3-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-oxopent-3-ynoate is an organic compound with the molecular formula C7H8O3 It is a derivative of pent-3-ynoic acid, featuring an ethyl ester group and a keto group at the second carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 2-oxopent-3-ynoate can be synthesized through the reaction of propargyl chloride with diethyl oxalate. The reaction involves the formation of a lithium derivative of propargyl chloride, which then reacts with diethyl oxalate to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-oxopent-3-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-oxopent-3-ynoate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of fine chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of ethyl 2-oxopent-3-ynoate involves its reactivity as a dienophile in Diels-Alder reactions. The compound’s triple bond and keto group make it highly reactive towards conjugated dienes, facilitating the formation of stable cyclic adducts. This reactivity is leveraged in synthetic organic chemistry to construct complex molecular architectures .
Comparación Con Compuestos Similares
Ethyl 5-chloro-2-oxopent-3-ynoate: This compound is similar in structure but features a chlorine atom, which can alter its reactivity and applications.
Methyl 2-oxopent-3-ynoate: A methyl ester variant that may exhibit different physical and chemical properties due to the change in the ester group.
Propyl 2-oxopent-3-ynoate: Another ester variant with a propyl group, affecting its solubility and reactivity.
Uniqueness: this compound is unique due to its specific combination of an ethyl ester group and a keto group, which provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C7H8O3 |
|---|---|
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
ethyl 2-oxopent-3-ynoate |
InChI |
InChI=1S/C7H8O3/c1-3-5-6(8)7(9)10-4-2/h4H2,1-2H3 |
Clave InChI |
QKNJSOHLYYPQLU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)C#CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


